2-cyclopropyl-1H-indole
Overview
Description
2-cyclopropyl-1H-indole is a heterocyclic organic compound that features a cyclopropyl group attached to the nitrogen atom of the indole ring. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . The indole nucleus is a common structural motif in medicinal chemistry due to its ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1H-indole can be achieved through several methods. One common approach involves the cyclization of an appropriate precursor. For instance, the Fischer indole synthesis can be adapted to introduce the cyclopropyl group. This method typically involves the reaction of a phenylhydrazine derivative with a cyclopropyl ketone under acidic conditions .
Another method involves the use of transition metal-catalyzed reactions. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce the cyclopropyl group onto the indole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Catalytic processes, especially those involving transition metals, are often preferred in industrial settings due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-1H-indole can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the C-3 position of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Reduced indole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
2-cyclopropyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1H-indole depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other proteins, leading to various biological effects. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins and enzymes . This interaction can modulate the activity of these proteins, leading to therapeutic effects.
Comparison with Similar Compounds
2-cyclopropyl-1H-indole can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in the presence of the cyclopropyl group, which can impart different chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
2-cyclopropyl-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-4-10-9(3-1)7-11(12-10)8-5-6-8/h1-4,7-8,12H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INCAQIRDTKGRNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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